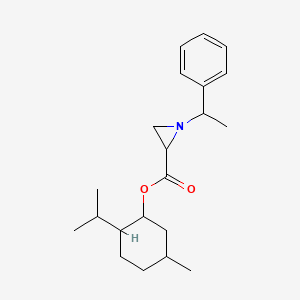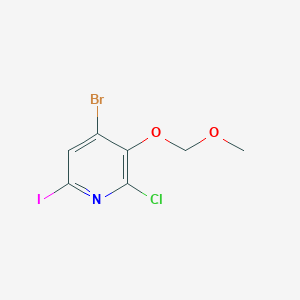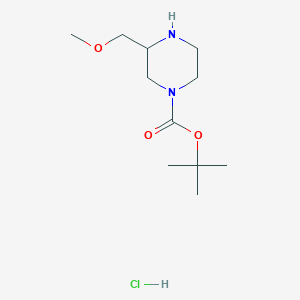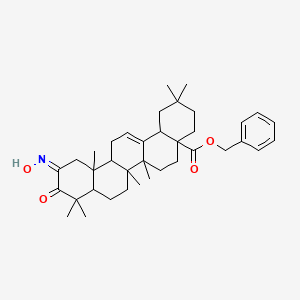
(2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the stereospecific intramolecular Diels-Alder reaction of the acylnitroso derivative of N-sorbyl-L-proline. This reaction is followed by selective cleavage at the N-O bond, leading to the target molecule .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
(2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Mécanisme D'action
The mechanism of action of (2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of key enzymes involved in metabolic processes. Its stereochemistry plays a crucial role in determining its binding affinity and specificity for these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other chiral amino acid derivatives and esters, such as (2R,5R)-2-Amino-5-hydroxyhexanoic acid and its esters. These compounds share structural similarities but differ in their stereochemistry and reactivity.
Uniqueness
(2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications, as it can offer advantages in terms of selectivity and efficacy compared to other similar compounds .
Propriétés
Formule moléculaire |
C10H20ClNO5 |
|---|---|
Poids moléculaire |
269.72 g/mol |
Nom IUPAC |
diethyl 2-amino-5-hydroxyhexanedioate;hydrochloride |
InChI |
InChI=1S/C10H19NO5.ClH/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2;/h7-8,12H,3-6,11H2,1-2H3;1H |
Clé InChI |
RIQLAPJLRUDFLG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCC(C(=O)OCC)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-Benzyl-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B12281749.png)


![(1R,5S,8R)-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12281763.png)
![potassium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate](/img/structure/B12281765.png)
